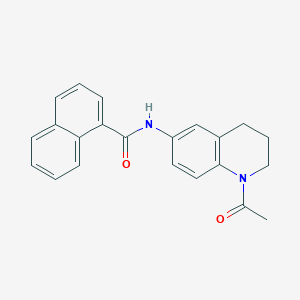
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
化学反応の分析
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthamide group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
科学的研究の応用
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its naphthamide group enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.
生物活性
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a complex organic compound that combines the structural features of tetrahydroquinoline and naphthalene. This unique combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C_{19}H_{19}N_{2}O
- Molecular Weight : 303.37 g/mol
- Structural Features :
- Tetrahydroquinoline moiety, which may contribute to biological activity.
- Naphthalene ring enhances lipophilicity and stability.
Structural Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(naphthalen-2-yl)acetamide | Contains naphthalene; lacks tetrahydroquinoline | Antiproliferative effects |
| 3-hydroxyquino[4,3-b]quinoline | Similar quinoline structure; hydroxyl substitution | Anticancer properties |
| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide | Unique combination of naphthalene and tetrahydroquinoline | Potential for distinct biological properties |
Research indicates that compounds with similar structures exhibit various biological activities. The specific mechanisms through which this compound exerts its effects are still under investigation but may include:
- Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Potential inhibition of pro-inflammatory pathways, including COX enzymes.
- Enzyme Inhibition : The sulfonamide group in related compounds has been shown to inhibit dihydropteroate synthase in bacterial systems.
Study 2: Anti-inflammatory Potential
In vitro studies on quinoline derivatives demonstrated their ability to inhibit nitric oxide production in LPS-induced RAW 264.7 macrophages. These compounds were found to modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, indicating their potential as anti-inflammatory agents . This could imply similar effects for this compound.
Synthesis and Modification
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline : Utilizing the Pictet-Spengler reaction.
- Acetylation : Acetylation using acetic anhydride or acetyl chloride.
- Amide Bond Formation : Coupling with naphthalene derivatives using reagents like DCC and DMAP.
These synthetic routes allow for the modification of the compound to enhance its biological properties or to create derivatives for further study .
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15(25)24-13-5-8-17-14-18(11-12-21(17)24)23-22(26)20-10-4-7-16-6-2-3-9-19(16)20/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXOWTFFFGAQPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














